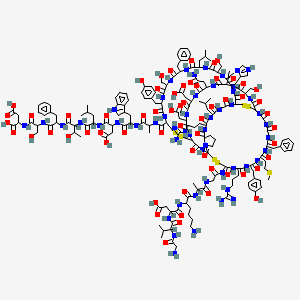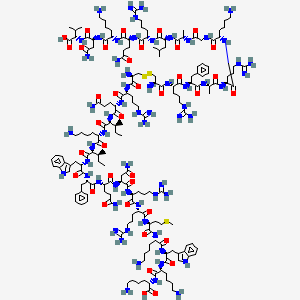
186359-65-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (1-34) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: to a resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and purification.
Industrial Production Methods: Industrial production of β-Amyloid (1-34) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: β-Amyloid (1-34) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized peptide derivatives.
Reduction: Reduction reactions can modify specific amino acid residues within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution reactions: Use of specific amino acid derivatives and coupling reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can result in the formation of reduced peptide forms .
Scientific Research Applications
β-Amyloid (1-34) has several scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in the formation of amyloid plaques in Alzheimer’s disease.
Medicine: Studied for its potential as a therapeutic target in Alzheimer’s disease research.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting amyloid plaques
Mechanism of Action
The mechanism of action of β-Amyloid (1-34) involves its aggregation into amyloid plaques, which are characteristic of Alzheimer’s disease. The peptide interacts with various molecular targets, including cell surface receptors and enzymes, leading to neurotoxicity and cell death. The pathways involved include oxidative stress, inflammation, and disruption of cellular homeostasis .
Comparison with Similar Compounds
β-Amyloid (1-40): A longer peptide consisting of 40 amino acids, also associated with Alzheimer’s disease.
β-Amyloid (1-42): A longer peptide consisting of 42 amino acids, known for its higher propensity to form amyloid plaques.
β-Amyloid (16-20): A shorter peptide fragment used in studies of amyloid aggregation
Uniqueness: β-Amyloid (1-34) is unique due to its specific sequence and length, which allows it to be used as a model peptide for studying the aggregation and toxicity of amyloid peptides. Its shorter length compared to β-Amyloid (1-40) and β-Amyloid (1-42) makes it easier to synthesize and study in laboratory settings .
Properties
CAS No. |
186359-65-9 |
|---|---|
Molecular Formula |
C₁₇₀H₂₅₃N₄₇O₅₂ |
Molecular Weight |
3787.20 |
sequence |
One Letter Code: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


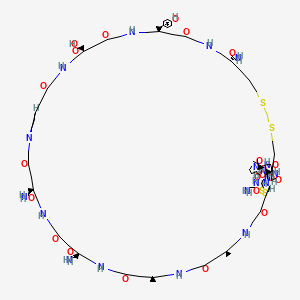
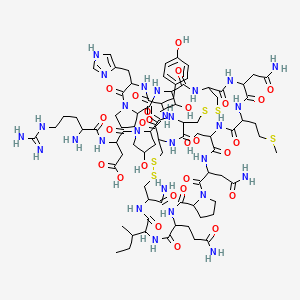
![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)
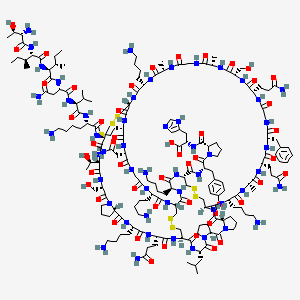
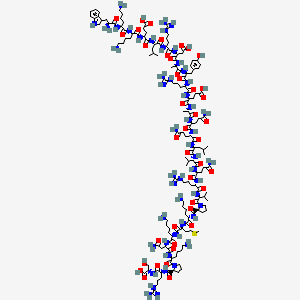
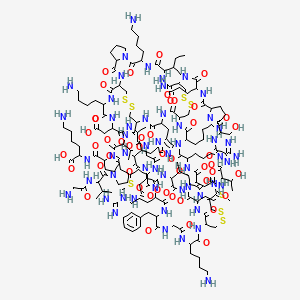

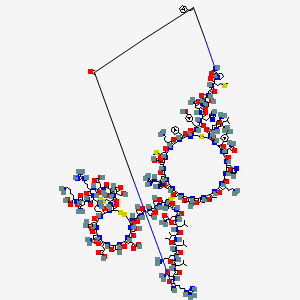
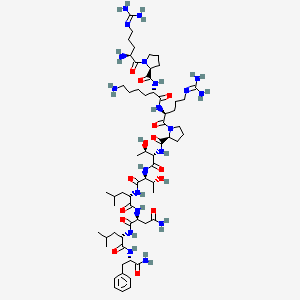
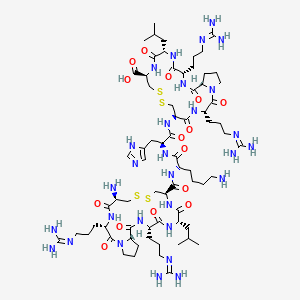
![[Glu27]-PKC (19-36)](/img/structure/B612418.png)
